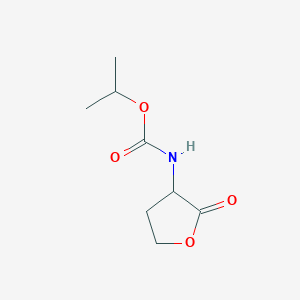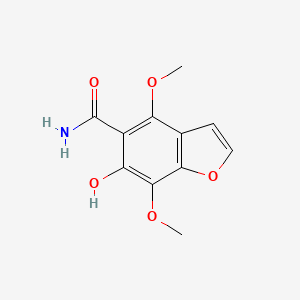![molecular formula C11H9FN2O B12894786 3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894786.png)
3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical formula is C9H7FN2O , and its molecular weight is 178.16 g/mol .
- The compound features a fluorine-substituted phenyl group and an isoxazole ring.
- It exhibits interesting pharmacological properties due to its unique structure.
3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole: is a heterocyclic compound with a fused pyrroloisoxazole ring system.
Métodos De Preparación
- Synthetic Routes :
- One common synthetic route involves the cyclization of an appropriate precursor. For example, 3-(3-fluorophenyl)-5-aminopyrazole can be cyclized to form the isoxazole ring.
- Another method is the reaction of 3-(3-fluorophenyl)isoxazole-5-carbaldehyde with suitable reagents.
- Reaction Conditions :
- These reactions typically occur under mild conditions, often using organic solvents and catalysts.
- Industrial Production :
- While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories.
Análisis De Reacciones Químicas
- Reactions :
- Oxidation : The compound can undergo oxidation reactions, leading to the formation of various functional groups.
- Substitution : Nucleophilic substitution reactions can occur at the isoxazole ring.
- Reduction : Reduction of the carbonyl group may yield the corresponding alcohol.
- Common Reagents and Conditions :
- Oxidation: Often performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Substitution: Sodium hydroxide (NaOH) or hydrazine hydrate (N2H4·H2O) can be used.
- Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
- Major Products :
- The major products depend on the specific reaction conditions and starting materials.
Aplicaciones Científicas De Investigación
- Chemistry : Used as a building block in the synthesis of more complex compounds.
- Biology : Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
- Medicine : May have applications in drug discovery due to its unique structure.
- Industry : Limited industrial applications, but its derivatives could find use in materials science.
Comparación Con Compuestos Similares
- Similar Compounds :
- 3-(4-Fluorophenyl)isoxazole : A related compound with a fluorine-substituted phenyl group.
- 3-(2-Fluorophenyl)isoxazole : Another fluorinated isoxazole derivative.
- 3-(3-Bromophenyl)isoxazol-5-amine : Contains a bromine substituent.
- Uniqueness : The presence of both the fluorine-substituted phenyl group and the isoxazole ring makes our compound distinct.
Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential
Propiedades
Fórmula molecular |
C11H9FN2O |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-1-2-7(6-8)10-9-4-5-13-11(9)15-14-10/h1-3,6,13H,4-5H2 |
Clave InChI |
UJIKPAVAEBZLGT-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C(=NO2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/no-structure.png)

![(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)

